molecular formula C15H15BrF3N3O2S B2732162 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2415553-71-6

4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B2732162
CAS No.: 2415553-71-6
M. Wt: 438.26
InChI Key: CWKXMGSHKBPWQB-UHFFFAOYSA-N
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Description

4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the Azetidine Group: The azetidine group is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the brominated pyrazole.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the azetidine moiety.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or azetidine moiety.

    Reduction: Reduced forms of the bromine or sulfonyl groups.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-imidazole
  • 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-triazole

Uniqueness

The uniqueness of 4-bromo-1-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution reactions.

Properties

IUPAC Name

4-bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3O2S/c16-14-5-20-21(9-14)6-12-7-22(8-12)25(23,24)10-11-1-3-13(4-2-11)15(17,18)19/h1-5,9,12H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXMGSHKBPWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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